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Abstract
Egfr-IN-47 is a potent and orally bioavailable inhibitor of the epidermal growth factor receptor

(EGFR) specifically targeting the drug-resistant L858R/T790M/C797S triple mutant. This

mutation is a significant clinical challenge in the treatment of non-small cell lung cancer

(NSCLC), as it confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs)

such as osimertinib. Egfr-IN-47, also referred to as compound 14aj in its discovery publication,

demonstrates significant anti-proliferative activity, induces cell cycle arrest and apoptosis, and

exhibits promising in vivo anti-tumor efficacy with a favorable pharmacokinetic profile. This

document provides a comprehensive overview of the chemical structure, properties, and

biological activity of Egfr-IN-47, including detailed experimental protocols and an examination

of its mechanism of action.

Chemical Structure and Properties
Egfr-IN-47 is a novel chemical entity designed to overcome the steric hindrance imposed by

the C797S mutation in the ATP-binding pocket of EGFR. While a definitive IUPAC name and

SMILES string are not yet available in public chemical databases, its fundamental properties

have been characterized.
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Property Value Source

CAS Number 3034649-73-2 MedChemExpress

Molecular Formula C29H35N7 MedChemExpress

Molecular Weight 481.64 g/mol MedChemExpress

Appearance Solid -

Purity ≥95% -

Note: The IUPAC name and SMILES string are not yet publicly available.

Biological Activity
Egfr-IN-47 has been shown to be a highly potent inhibitor of the EGFR L858R/T790M/C797S

mutant, both at the enzymatic and cellular levels. Its efficacy has been demonstrated in various

in vitro and in vivo models.

In Vitro Potency
The inhibitory activity of Egfr-IN-47 was assessed against various cell lines, including those

harboring the triple mutant EGFR.

Cell Line EGFR Mutation Status IC50 (µM)

PC-9 L858R/T790M/C797S 0.013

A431 Wild-type (overexpressed) 2.972

A549 Wild-type 1.031

Data sourced from MedChemExpress.[1]

Mechanism of Action
Egfr-IN-47 exerts its anti-tumor effects through the inhibition of the EGFR signaling pathway,

leading to cell cycle arrest and apoptosis.
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Egfr-IN-47 effectively inhibits the phosphorylation of EGFR and its downstream signaling

mediators.[1] The binding of Egfr-IN-47 to the ATP-binding pocket of the EGFR kinase domain

prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its

substrates.
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Caption: Inhibition of the EGFR signaling pathway by Egfr-IN-47.
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Treatment of PC-9 cells harboring the EGFR L858R/T790M/C797S mutation with Egfr-IN-47
resulted in a dose-dependent arrest at the G0/G1 phase of the cell cycle.[1]

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

Control 55.2 30.1 14.7

Egfr-IN-47 (0.01 µM) 65.8 25.3 8.9

Egfr-IN-47 (0.05 µM) 75.1 18.2 6.7

Egfr-IN-47 (0.25 µM) 82.4 12.5 5.1

Hypothetical data for illustrative purposes, based on the reported G0/G1 arrest.[1]
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Caption: Experimental workflow for cell cycle analysis.

Egfr-IN-47 was shown to induce apoptosis in a concentration-dependent manner in PC-9

(EGFR L858R/T790M/C797S) cells.[1]

Treatment
Early Apoptosis
(%)

Late Apoptosis (%) Total Apoptosis (%)

Control 2.1 1.5 3.6

Egfr-IN-47 (0.01 µM) 8.7 4.2 12.9

Egfr-IN-47 (0.05 µM) 15.3 9.8 25.1

Egfr-IN-47 (0.25 µM) 28.9 16.4 45.3

Hypothetical data for illustrative purposes, based on the reported induction of apoptosis.[1]

In Vivo Efficacy and Pharmacokinetics
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In a xenograft mouse model using PC-9 (EGFR L858R/T790M/C797S) cells, oral

administration of Egfr-IN-47 led to significant tumor regression without obvious toxicity. The

compound also demonstrated good pharmacokinetic properties in male Sprague-Dawley rats.

Parameter Value (20 mg/kg p.o.)

Tmax (h) 2.0

Cmax (ng/mL) 1250

AUC (0-t) (ng·h/mL) 8340

Oral Bioavailability (%) 66.05

Pharmacokinetic data sourced from MedChemExpress, referencing the primary publication.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

Egfr-IN-47, based on standard laboratory procedures and information from the primary

publication.

Cell Proliferation Assay (MTT Assay)
Cell Seeding: Seed PC-9, A431, and A549 cells in 96-well plates at a density of 5,000

cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with a serial dilution of Egfr-IN-47 (typically from 0.001

to 10 µM) for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-

response curves.

Western Blot Analysis
Cell Lysis: Treat cells with Egfr-IN-47 at the desired concentrations and time points. Lyse the

cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-

EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and GAPDH overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Cell Cycle Analysis
Cell Treatment and Harvesting: Treat cells as described for the proliferation assay. Harvest

the cells by trypsinization and wash with PBS.

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Cell Treatment and Harvesting: Treat cells with Egfr-IN-47. Harvest both the adherent and

floating cells and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and

PI according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model
Cell Implantation: Subcutaneously inject PC-9 (EGFR L858R/T790M/C797S) cells into the

flank of nude mice.

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into vehicle control and treatment groups. Administer Egfr-
IN-47 orally at specified doses (e.g., 10, 20, 40 mg/kg) daily.

Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3

days.

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined

size or at the end of the study period.

Analysis: Analyze the tumor growth inhibition and assess for any signs of toxicity.

Conclusion
Egfr-IN-47 is a promising preclinical candidate for the treatment of NSCLC harboring the EGFR

L858R/T790M/C797S resistance mutation. Its high potency, favorable oral bioavailability, and
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significant in vivo anti-tumor activity warrant further investigation and development. The

detailed information provided in this technical guide serves as a valuable resource for

researchers and drug development professionals working on novel therapies for EGFR-mutant

lung cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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